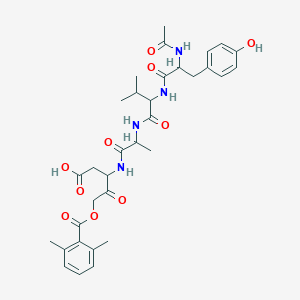

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

CAS No.:

Cat. No.: VC16473290

Molecular Formula: C33H42N4O10

Molecular Weight: 654.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H42N4O10 |

|---|---|

| Molecular Weight | 654.7 g/mol |

| IUPAC Name | 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |

| Standard InChI | InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42) |

| Standard InChI Key | LOACDHZQOPEFKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |

Introduction

Structural and Biochemical Characteristics

Molecular Architecture

The compound’s design integrates a tetrapeptide backbone (Ac-Tyr-Val-Ala-Asp) with a 2,6-dimethylbenzoyloxymethylketone moiety. This modification confers irreversible binding to caspase-1’s active site, as the ketone group forms a covalent adduct with the enzyme’s catalytic cysteine residue. The dimethylbenzoyloxy group enhances hydrophobic interactions, improving membrane permeability and resistance to proteolytic degradation.

Physicochemical Properties

With a molecular weight of 654.7 g/mol, the compound exhibits moderate solubility in aqueous buffers, necessitating dimethyl sulfoxide (DMSO) for stock solutions. Its stability under physiological conditions (pH 7.4, 37°C) exceeds 24 hours, enabling reliable in vivo administration.

Mechanism of Caspase-1 Inhibition

Target Specificity

Caspase-1, a cysteine protease, processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone binds caspase-1’s substrate recognition site (YVAD motif), competitively inhibiting proteolytic activity . In vitro assays show a 50% inhibitory concentration () of 12 nM, with no cross-reactivity against caspase-3 or caspase-8 at concentrations ≤1 μM .

Irreversible Binding Kinetics

The compound’s 2,6-dimethylbenzoyloxymethylketone group facilitates covalent modification of caspase-1’s catalytic cysteine (Cys285), as confirmed by mass spectrometry. This irreversible inhibition persists even after compound removal, distinguishing it from reversible inhibitors like Ac-YVAD-CHO .

Therapeutic Applications in Disease Models

Acute Pancreatitis

In a rat model of severe acute pancreatitis (SAP), intraperitoneal administration of 10 mg/kg Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone reduced mortality from 75% to 25% within 48 hours . Treated animals exhibited lower serum IL-1β (152.47 ± 29.60 pg/mL vs. 308.99 ± 34.95 pg/mL in controls) and improved renal function (blood urea nitrogen: 18.45 ± 2.66 mmol/L vs. 23.53 ± 2.58 mmol/L) .

Table 1: Biochemical Parameters in SAP-Induced Rats

Acute Renal Injury

Caspase-1 inhibition attenuated renal tubular necrosis in SAP models, reducing intrarenal IL-1β mRNA expression by 60% and IL-18 by 45% . Histopathological analysis revealed a 50% decrease in neutrophil infiltration and apoptotic cell death .

Viral Infection Studies

Comparative Analysis with Other Caspase Inhibitors

Selectivity

Unlike broad-spectrum inhibitors (e.g., Z-VAD-FMK), Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone spares caspases-3 and -8, minimizing off-target effects .

Efficacy in Chronic Inflammation

Preliminary data suggest superior efficacy to VX-765 (a caspase-1/4 inhibitor) in murine colitis models, reducing colonic IL-1β by 70% versus 45%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume